molecular formula C7H2BrF5 B1603333 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene CAS No. 240122-25-2

5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene

Cat. No.: B1603333
CAS No.: 240122-25-2
M. Wt: 260.99 g/mol
InChI Key: YPARTGIVEPLLGK-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H2BrF5 and its molecular weight is 260.99 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is widely used as a chemical reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.

Mode of Action

It is known to be used in organic synthesis , implying that it likely interacts with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its use in organic synthesis , it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it is used in.

Pharmacokinetics

It is known that the compound is slightly soluble in water and soluble in many organic solvents , which could influence its absorption and distribution.

Result of Action

As a chemical reagent, it is likely to cause changes at the molecular level by participating in chemical reactions to form new compounds .

Action Environment

The action of 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene can be influenced by environmental factors. It is stable under normal conditions but can explode under high temperatures or light exposure . Therefore, it should be used in a well-ventilated area and stored at 2-8°C .

Preparation Methods

The synthesis of 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene typically involves a substitution reaction on trifluoromethylbenzene. The process includes reacting trifluoromethylbenzene with bromine and hydrogen fluoride under controlled temperature and pressure conditions . This method ensures the selective introduction of bromine and fluorine atoms onto the benzene ring, resulting in the desired compound.

Chemical Reactions Analysis

5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable reagent in organic synthesis, enabling the creation of more complex molecules[][1].

    Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties[][1].

    Industry: It is employed in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals[][1].

Comparison with Similar Compounds

5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern that imparts unique reactivity and application potential.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPARTGIVEPLLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628959
Record name 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240122-25-2
Record name 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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